molecular formula C17H19BClNO3 B15298546 5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine

5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine

Cat. No.: B15298546
M. Wt: 331.6 g/mol
InChI Key: JKONXVGSVRJTCD-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of a chloro-substituted pyridine ring and a phenoxy group linked to a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Its distinct structure makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine typically involves the coupling of 5-chloro-2-hydroxypyridine with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like dimethylformamide or toluene) under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide, toluene, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield biaryl compounds, while substitution reactions with amines produce aminated derivatives.

Scientific Research Applications

5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine involves its ability to participate in various chemical reactions due to its functional groups. The chloro group can undergo nucleophilic substitution, while the boronate ester can engage in cross-coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine is unique due to the combination of its chloro-substituted pyridine ring and boronate ester moiety. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research applications.

Properties

Molecular Formula

C17H19BClNO3

Molecular Weight

331.6 g/mol

IUPAC Name

5-chloro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine

InChI

InChI=1S/C17H19BClNO3/c1-16(2)17(3,4)23-18(22-16)12-5-8-14(9-6-12)21-15-10-7-13(19)11-20-15/h5-11H,1-4H3

InChI Key

JKONXVGSVRJTCD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=C(C=C3)Cl

Origin of Product

United States

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